4,6-Dimethylheptan-2-one CAS number and properties
4,6-Dimethylheptan-2-one CAS number and properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4,6-dimethylheptan-2-one, a branched aliphatic ketone with applications in organic synthesis and as a flavoring and fragrance agent.[] This guide consolidates critical data including its chemical identifiers, physicochemical properties, synthesis protocols, spectroscopic information, and safety guidelines, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Descriptors
4,6-Dimethylheptan-2-one is systematically named based on its seven-carbon heptane backbone, with a ketone functional group at the second carbon and methyl groups at the fourth and sixth positions.[2]
| Identifier | Value |
| CAS Number | 19549-80-5[2][3][4] |
| Molecular Formula | C₉H₁₈O[][2][3][4] |
| IUPAC Name | 4,6-dimethylheptan-2-one[] |
| Synonyms | 4,6-Dimethyl-2-heptanone, 2-Heptanone, 4,6-dimethyl-[2][3][4] |
| InChI Key | YXFDTUKUWNQPFV-UHFFFAOYSA-N[][2][5] |
| Canonical SMILES | CC(C)CC(C)CC(=O)C[] |
Physicochemical Properties
The compound is a clear to slightly yellow liquid.[6][7] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 142.24 g/mol | [][2][8] |
| Density | 0.812 g/cm³ | [][4][6] |
| Boiling Point | 170.3 °C at 760 mmHg | [4][6] |
| Melting Point | -46 °C | [6] |
| Flash Point | 44.7 °C | [4][6] |
| Refractive Index | 1.413 | [4][6] |
| Vapor Pressure | 1.48 mmHg at 25°C | [4][6] |
| Water Solubility | 0.05 g/100 mL | [7] |
| LogP | 2.76 | [3] |
Synthesis and Experimental Protocols
The synthesis of 4,6-dimethylheptan-2-one can be achieved through various laboratory and industrial methods. Key approaches include the oxidation of the corresponding alcohol and alkylation of ketone enolates.
3.1. Laboratory-Scale Synthesis: Oxidation of 4,6-dimethylheptan-2-ol
A direct route to 4,6-dimethylheptan-2-one involves the oxidation of its corresponding secondary alcohol, 4,6-dimethylheptan-2-ol.[2]
Experimental Protocol (Jones Oxidation):
-
Dissolve 4,6-dimethylheptan-2-ol in acetone in a flask equipped with a stirrer and cooled in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.
-
Slowly add the Jones reagent dropwise to the acetone solution of the alcohol, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC). The persistence of the orange-brown color of Cr(VI) indicates the completion of the reaction.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 4,6-dimethylheptan-2-one.
Caption: General workflow for the Jones oxidation of 4,6-dimethylheptan-2-ol.
3.2. Industrial Production: Catalytic Hydrogenation
For large-scale production, the catalytic hydrogenation of an unsaturated precursor like 4,6-dimethylhept-3-en-2-one is the preferred method due to its high selectivity and yield.[2]
Experimental Protocol (Catalytic Hydrogenation):
-
Charge a high-pressure reactor (autoclave) with the unsaturated ketone (4,6-dimethylhept-3-en-2-one), a suitable solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature.
-
Stir the reaction mixture vigorously to ensure efficient contact between the reactants and the catalyst.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation if necessary.
Caption: Industrial synthesis via catalytic hydrogenation of an unsaturated precursor.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of 4,6-dimethylheptan-2-one.
-
Infrared (IR) Spectroscopy: The IR spectrum is available in the NIST Chemistry WebBook, which would show a characteristic strong absorption band for the C=O (carbonyl) stretch, typically around 1715 cm⁻¹.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available, which is useful for determining the molecular weight and fragmentation pattern to confirm the structure.[5][9]
-
Gas Chromatography (GC): GC is a standard technique for assessing the purity of 4,6-dimethylheptan-2-one and for its separation in complex mixtures.[2][5][9] Retention indices on various columns have been reported.[6]
Safety and Handling
Understanding the hazards and necessary precautions is essential when working with this chemical.
| Safety Information | Details | Reference |
| GHS Pictograms | (Flame), (Exclamation Mark) | |
| Signal Word | Warning | [10] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |
| First Aid | Inhalation: Move person into fresh air. Consult a physician.Skin Contact: Wash off with soap and plenty of water. Consult a physician.Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.Ingestion: Rinse mouth with water. Consult a physician. | [11][13] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13] | |
| Handling & Storage | Keep container tightly closed in a dry and well-ventilated place.[11] Ground/bond container and receiving equipment. Use explosion-proof equipment.[10][12] |
Applications and Biological Relevance
4,6-Dimethylheptan-2-one has several industrial and research applications:
-
Fragrance and Flavoring: Its branched ketone structure lends it to use as a component in fragrances and flavorings.[]
-
Organic Synthesis: It serves as an intermediate or building block in the synthesis of other organic compounds.[]
-
Solvents and Dispersants: It finds application as a solvent and is used in wetting agents and dispersants.
-
Pharmacological Potential: Preliminary studies suggest potential antibacterial and antioxidant activities, though the specific biological targets are still under investigation.[] The compound can be found in some natural sources like apples and currants.[]
-
Analytical Standard: Its unique spectroscopic signature makes it a useful standard for identification in complex mixtures using techniques like GC-MS.[2]
References
- 2. 4,6-Dimethylheptan-2-one | 19549-80-5 | Benchchem [benchchem.com]
- 3. 4,6-Dimethyl-2-heptanone | SIELC Technologies [sielc.com]
- 4. 4,6-dimethylheptan-2-one | 19549-80-5 [chemnet.com]
- 5. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
- 6. 4,6-dimethylheptan-2-one|19549-80-5 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Page loading... [wap.guidechem.com]
- 8. (4R)-4,6-Dimethyl-2-heptanone | C9H18O | CID 45085643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Heptanone, 4,6-dimethyl- [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. gustavus.edu [gustavus.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. Page loading... [guidechem.com]
